2-Methyl-6-indolizinecarbonitrile

Description

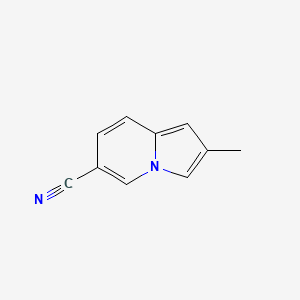

2-Methyl-6-indolizinecarbonitrile is a heterocyclic organic compound featuring an indolizine core substituted with a methyl group at position 2 and a carbonitrile (cyano) group at position 6. Indolizine, a bicyclic structure comprising fused five- and six-membered rings, shares structural similarities with indole but exhibits distinct electronic and reactivity profiles due to its unique aromatic system.

Properties

IUPAC Name |

2-methylindolizine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-8-4-10-3-2-9(5-11)7-12(10)6-8/h2-4,6-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBAKJFTSMOWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343937 | |

| Record name | 2-Methyl-6-indolizinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22320-36-1 | |

| Record name | 2-Methyl-6-indolizinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-indolizinecarbonitrile can be synthesized through various chemical reactions. One common method involves the reaction of 5-cyano-2-methylpyridine with bromoacetone in the presence of a base such as sodium hydrogencarbonate. The reaction is typically carried out in sulfolane at 45°C for 48 hours, followed by heating and refluxing .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use as an intermediate in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-indolizinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted indolizine derivatives.

Scientific Research Applications

2-Methyl-6-indolizinecarbonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-6-indolizinecarbonitrile involves its interaction with various molecular targets and pathways. The compound’s indolizine core allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Framework

- Indolizine vs. Indole: Indolizine: A fused bicyclic system with a pyrrole-like five-membered ring and a pyridine-like six-membered ring. This structure confers moderate aromaticity and distinct electronic properties compared to indole . Indole: A benzene ring fused to a pyrrole ring, exhibiting strong aromaticity and reactivity at the C3 position. Indole derivatives like 6-cyanoindole () are widely studied in medicinal chemistry but differ in ring geometry from indolizines .

Substituent Effects

- 2-Methyl-6-indolizinecarbonitrile vs. 6-Cyanoindole: 6-Cyanoindole (): The cyano group at position 6 withdraws electron density, reducing electrophilic substitution reactivity. However, the indole core allows for interactions with biological targets like serotonin receptors.

- 3-(2-Aminoethyl)-1H-indole-6-carbonitrile (): Features an aminoethyl group at position 3, adding basicity and hydrophilicity. This contrasts with this compound’s lipophilic methyl group, highlighting how substituent polarity impacts solubility and pharmacokinetics .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| This compound | Indolizine | 2-Me, 6-CN | High lipophilicity, electron-withdrawing CN |

| 6-Cyanoindole | Indole | 6-CN | Moderate reactivity, serotonin interactions |

| 3-(2-Aminoethyl)-1H-indole-6-carbonitrile | Indole | 6-CN, 3-(CH2NH2) | Hydrophilic, basic nitrogen for reactivity |

| 2-Methylindolizine-6-carboxylic acid | Indolizine | 2-Me, 6-COOH | Hydrogen bonding, medicinal applications |

Research Findings and Implications

- Electronic Effects: The cyano group in this compound likely reduces ring electron density, favoring nucleophilic aromatic substitution over electrophilic reactions common in indoles .

- Biological Potential: While ’s indolizine carboxylate was inactive, the carbonitrile group’s strong electron-withdrawing nature could enhance interactions with enzymes or receptors, warranting targeted bioactivity studies .

- Scalability : High purity indolecarbonitriles () suggest established synthetic routes, whereas indolizine derivatives require optimization for large-scale production .

Biological Activity

2-Methyl-6-indolizinecarbonitrile (C10H8N2) is a heterocyclic organic compound notable for its unique structure, which features a fused indolizine core with a nitrile group at the 6-position and a methyl group at the 2-position. This compound appears as white to pale yellow crystals and is primarily soluble in organic solvents such as ethanol and dimethylformamide, while being insoluble in water .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against Escherichia coli and Proteus spp., with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .

Anticancer Potential

The compound has also been explored for its anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through interactions with specific molecular targets such as enzymes and receptors involved in cell survival pathways.

The biological effects of this compound can be attributed to its ability to modulate the activity of various enzymes and receptors. This modulation can lead to inhibition of microbial growth or induction of apoptosis in cancer cells. The specific pathways and targets depend on the biological context in which the compound is used.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to have an MIC of 50 µg/mL against E. coli, which is comparable to standard antibiotics like ciprofloxacin . The study highlighted the potential of this compound as a lead candidate for developing new antimicrobial agents.

Research on Anticancer Effects

Another research project investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 20 µM to 40 µM across different cell lines. This suggests that further exploration into its structure-activity relationship could yield more potent derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylindole | Lacks nitrile group | Moderate antimicrobial activity |

| 6-Cyanoindole | Contains nitrile group | Limited biological studies |

| Indolizine | Parent compound without substituents | Basic biological properties |

| This compound | Unique substitution pattern | Strong antimicrobial and anticancer properties |

This table illustrates how this compound stands out due to its specific structural features, which confer distinct chemical and biological properties compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.